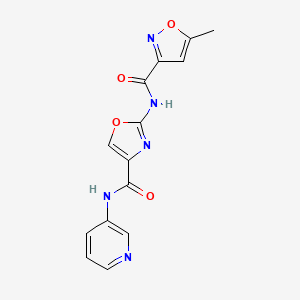

5-methyl-N-(4-(pyridin-3-ylcarbamoyl)oxazol-2-yl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-methyl-N-[4-(pyridin-3-ylcarbamoyl)-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5O4/c1-8-5-10(19-23-8)12(20)18-14-17-11(7-22-14)13(21)16-9-3-2-4-15-6-9/h2-7H,1H3,(H,16,21)(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASCKTWDRZJRPRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-methyl-N-(4-(pyridin-3-ylcarbamoyl)oxazol-2-yl)isoxazole-3-carboxamide involves multiple steps, typically starting with the preparation of the oxazole and isoxazole rings. These rings are then functionalized with the appropriate substituents to form the final compound. The reaction conditions often involve the use of solvents like ethanol and reagents such as chloramphenicol, gentamycin, and ampicillin .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Reagents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation and nitration reactions are common, using reagents like bromine and nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

The compound exhibits a diverse range of biological activities, making it a subject of interest in drug discovery. Some notable activities include:

- Anticancer Properties : Isoxazole derivatives, including the compound , have been reported to possess significant anticancer effects. Studies have demonstrated their effectiveness against various cancer cell lines, including colorectal carcinoma (HCT-116) and prostate cancer (PC3) cells. For instance, derivatives of isoxazole have shown selective cytotoxicity, indicating their potential as chemotherapeutic agents .

- Antimicrobial and Antiviral Activities : Compounds with isoxazole structures are known for their antimicrobial and antiviral properties. They have been evaluated for activity against a range of pathogens, showcasing efficacy that warrants further investigation for therapeutic applications .

- Anti-inflammatory Effects : Research indicates that certain isoxazole derivatives can reduce inflammation, which is crucial for treating chronic inflammatory diseases. Their mechanism often involves the modulation of immune responses and inhibition of inflammatory mediators .

Synthetic Pathways

The synthesis of 5-methyl-N-(4-(pyridin-3-ylcarbamoyl)oxazol-2-yl)isoxazole-3-carboxamide typically involves multi-step reactions starting from simpler isoxazole precursors. Key steps may include:

- Formation of Isoxazole Ring : The initial step often involves the cyclization of appropriate precursors to form the isoxazole ring structure.

- Carbamoylation : The introduction of the pyridinylcarbamoyl group can be achieved through nucleophilic substitution or coupling reactions.

- Final Modifications : Additional modifications to introduce the methyl and carboxamide groups complete the synthesis.

A detailed synthetic route can be outlined in a laboratory setting to optimize yields and purity .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Mechanism of Action

Comparison with Similar Compounds

Similar compounds include other oxazole and isoxazole derivatives, such as:

Biological Activity

5-methyl-N-(4-(pyridin-3-ylcarbamoyl)oxazol-2-yl)isoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its synthesis, biological mechanisms, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

The compound belongs to the class of isoxazole derivatives, characterized by the presence of both oxazole and isoxazole rings. The synthesis typically involves multi-step reactions that introduce various functional groups, including the pyridinyl and carbamoyl moieties.

Synthesis Overview:

- Starting Materials: Common precursors include oxazole and isoxazole derivatives.

- Reaction Conditions: Reagents such as chloramphenicol or gentamycin may be used under controlled conditions involving solvents like ethanol.

- Key Reactions:

- Oxidation: Utilizing hydrogen peroxide.

- Reduction: Employing sodium borohydride.

- Substitution: Halogenation reactions with bromine.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A recent study highlighted its ability to inhibit cell proliferation in several cancer cell lines, including hepatocellular carcinoma (HCC).

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| Huh7 | 4.7 | High |

| HepG2 | 3.8 | High |

| SNU475 | 8.5 | Moderate |

| MCF12A (Normal) | >40 | Low |

The selectivity index indicates that the compound is more effective against cancerous cells compared to normal cells, which is a desirable trait in anticancer drug development.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. Molecular dynamics simulations suggest that it may enhance the dimerization of hypoxia-inducible factor 2 (HIF-2), a crucial pathway in cancer metabolism and survival under hypoxic conditions.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that the compound showed potent activity against resistant strains of Staphylococcus aureus and Escherichia coli, indicating its potential as a new antibiotic candidate .

- Anticancer Research : In a comparative study involving multiple isoxazole derivatives, this compound was found to be one of the most effective compounds against liver cancer cell lines, demonstrating an IC50 value significantly lower than traditional chemotherapeutics .

Q & A

Advanced Question

- Salt Formation : Convert the free base to a hydrochloride salt via reaction with HCl in ethanol .

- Prodrug Design : Introduce acetyl or glycosyl groups to the pyridine ring to enhance water solubility (e.g., as seen in glucopyranosyl derivatives) .

- Nanoparticle Encapsulation : Use PEGylated liposomes to improve plasma half-life, as demonstrated for similar isoxazole derivatives .

How can researchers validate the compound’s mechanism of action in cellular assays?

Q. Methodological Guidance

- Target Engagement Assays : Use fluorescence polarization (FP) to measure binding to recombinant proteins (e.g., NLRP3 inflammasome components) .

- Knockdown/Overexpression Models : CRISPR-Cas9-mediated gene editing in cell lines to confirm pathway specificity.

- Dose-Response Curves : Generate EC values in cytokine inhibition assays (e.g., IL-1β ELISA) .

What are the key stability considerations for long-term storage of this compound?

Basic Question

- Storage Conditions : Store at –20°C under inert gas (N or Ar) to prevent hydrolysis of the carboxamide bond .

- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect decomposition products .

How does this compound compare to structurally related analogs in terms of toxicity profiles?

Advanced Question

- In Vitro Toxicity : Compare IC values in hepatocyte viability assays (e.g., HepG2 cells) to identify safer analogs. Leflunomide derivatives, for example, show hepatotoxicity at >10 μM .

- Metabolite Analysis : Use LC-MS to identify reactive metabolites (e.g., hydroxylated pyridine intermediates) that may contribute to toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.